molecular formula C17H13NO2 B15065392 3-Methyl-4-phenylquinoline-6-carboxylic acid

3-Methyl-4-phenylquinoline-6-carboxylic acid

Cat. No.: B15065392
M. Wt: 263.29 g/mol
InChI Key: CENCWZCNKBCFMF-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylquinoline-6-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound is characterized by a quinoline core substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a carboxylic acid group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods to synthesize 3-Methyl-4-phenylquinoline-6-carboxylic acid involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst and a base.

Industrial Production Methods:

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-4-phenylquinoline-6-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry:

3-Methyl-4-phenylquinoline-6-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology:

In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of quinoline-based drugs.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it a candidate for developing drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its properties are exploited in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • 2-Methylquinoline-4-carboxylic acid
  • 4-Phenylquinoline-2-carboxylic acid

Comparison:

Compared to these similar compounds, 3-Methyl-4-phenylquinoline-6-carboxylic acid is unique due to the specific positioning of its substituents. The presence of a methyl group at the 3-position and a phenyl group at the 4-position, along with a carboxylic acid group at the 6-position, imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-methyl-4-phenylquinoline-6-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-10-18-15-8-7-13(17(19)20)9-14(15)16(11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)

InChI Key

CENCWZCNKBCFMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=C1C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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